molecular formula C18H22N4O B11569201 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B11569201
M. Wt: 310.4 g/mol
InChI Key: XINPBFMXFIVQQJ-UDWIEESQSA-N
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Description

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound with the molecular formula C26H26N6OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-(4-methylphenyl)hydrazinecarboxamide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced hydrazides and amines.

    Substitution: Formation of substituted hydrazides and derivatives.

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(4-methoxyphenyl)acetohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(4-ethylphenyl)acetohydrazide

Uniqueness

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C18H22N4O/c1-14-4-8-16(9-5-14)19-13-18(23)21-20-12-15-6-10-17(11-7-15)22(2)3/h4-12,19H,13H2,1-3H3,(H,21,23)/b20-12+

InChI Key

XINPBFMXFIVQQJ-UDWIEESQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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